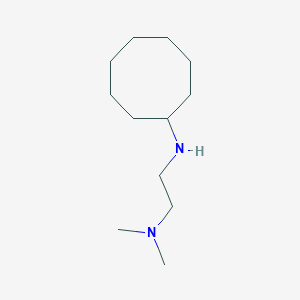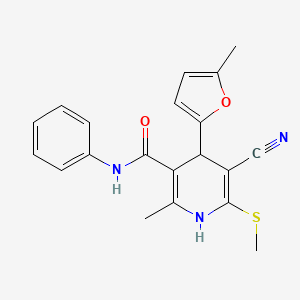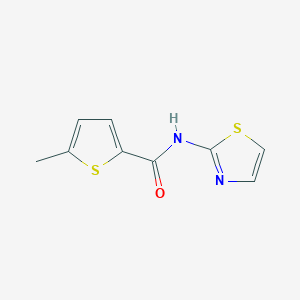
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-N,N-dimethyl-1,2-ethanediamine (COD) is a chemical compound that belongs to the class of tertiary amines. It is a colorless liquid with a faint odor and is commonly used in scientific research. COD has a unique molecular structure that makes it an effective reagent for various chemical reactions.
Mechanism of Action
The mechanism of action of N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine is not fully understood. However, it is believed that N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine acts as a bidentate ligand by coordinating to metal ions through its nitrogen atoms. The resulting complex can then undergo various reactions such as oxidation, reduction, and substitution.
Biochemical and Physiological Effects
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have moderate toxicity in animal studies. It can cause irritation to the skin, eyes, and respiratory tract. It is also a mild irritant to the gastrointestinal tract.
Advantages and Limitations for Lab Experiments
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can form stable complexes with metal ions, making it an effective ligand for various reactions. However, N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine also has some limitations. It has moderate toxicity, which can limit its use in certain experiments. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine in scientific research. One potential application is in the development of new catalysts for organic reactions. N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine complexes with metal ions have been shown to be effective catalysts for various reactions such as oxidation and reduction. Another potential application is in the development of new metalloproteins. N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine complexes with metal ions can be used as models for metalloproteins, which are important in biological processes such as respiration and photosynthesis. Finally, N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine can be used as a building block for the synthesis of new compounds with unique properties. Its unique molecular structure makes it a valuable reagent for the development of new materials.
Synthesis Methods
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine is synthesized by reacting cyclooctylamine with formaldehyde and dimethylamine. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is purified using distillation and recrystallization techniques. The yield of N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine is around 60-70% and the purity can be up to 99%.
Scientific Research Applications
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine has been widely used in scientific research as a ligand for various metal ions. It can form stable complexes with metals such as copper, nickel, and iron. These complexes have been used in catalysis, electrochemistry, and as models for metalloproteins. N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine has also been used as a reagent for the synthesis of various compounds such as amides, esters, and ketones.
properties
IUPAC Name |
N-cyclooctyl-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-14(2)11-10-13-12-8-6-4-3-5-7-9-12/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZKYXAEYPUZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclooctyl-N,N-dimethyl-1,2-ethanediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)
![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)


![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)
![4-bromo-2-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B4881155.png)


![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)